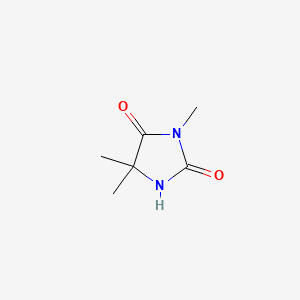

3,5,5-Trimethylimidazolidine-2,4-dione

Descripción general

Descripción

Métodos De Preparación

3,5,5-Trimethylimidazolidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of acetone with urea under acidic conditions, followed by cyclization to form the imidazolidine ring . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

3,5,5-Trimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different imidazolidine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

3,5,5-Trimethylimidazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Synthesis of Organic Compounds : It is utilized in the synthesis of polymers and other organic compounds due to its reactive imidazolidine ring structure.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to various derivatives |

| Reduction | Forms different imidazolidine derivatives |

| Substitution | Replaces hydrogen atoms with functional groups |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.

- Biological Activity : Research indicates potential antimicrobial and antifungal properties.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against specific bacterial strains |

| Antifungal Properties | Inhibitory effects on fungal growth |

Medicine

The compound is being investigated for its role in drug development. Its unique structure makes it a candidate for creating new pharmaceuticals.

- Therapeutic Applications : Ongoing research aims to explore its efficacy as a precursor in drug synthesis.

| Application Area | Potential Use |

|---|---|

| Drug Development | Precursor for new therapeutic agents |

| Disease Treatment | Targeting specific diseases |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials.

- Catalysis : Acts as an effective catalyst in organic synthesis processes such as polymerization.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of various products |

| Polymerization | Catalytic role in polymer synthesis |

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of growth at varying concentrations.

Case Study 2: Drug Synthesis

Research conducted by a pharmaceutical company explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The study highlighted its potential to enhance the efficacy of existing treatments while reducing side effects.

Mecanismo De Acción

The mechanism of action of 3,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

3,5,5-Trimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

1,5,5-Trimethylimidazolidine-2,4-dione: Another imidazolidine derivative with similar properties and applications.

Hydantoin derivatives: These compounds share a similar imidazolidine ring structure and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Actividad Biológica

3,5,5-Trimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazolidine structure with three methyl groups at the 3 and 5 positions. This unique structural configuration contributes to its biological properties. The molecular formula is , and it crystallizes in a tetragonal system, exhibiting high symmetry which influences its interaction with biological targets .

1. Anticancer Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown potent activity against various cancer cell lines. In a study evaluating lymphoid-specific tyrosine phosphatase (LYP) inhibitors, one derivative demonstrated an IC50 value of 2.85 µM against LYP, suggesting potential in treating autoimmune diseases that often have cancerous associations .

Table 1: Anticancer Activity of Imidazolidine Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9r | LYP | 2.85 | Competitive inhibition |

| 9p | LYP | 6.95 | Competitive inhibition |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Studies show that certain derivatives exhibit activity against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L-310 | S. aureus | 0.03 µg/mL |

| L-163 | E. coli | 0.06 µg/mL |

3. Antifungal Activity

Recent investigations into the antifungal properties revealed that certain derivatives possess efficacy against pathogenic fungi such as Candida spp. The introduction of specific substituents significantly enhances their antifungal activity.

Case Study: Antifungal Evaluation

A series of thiazolidine-2,4-diones were synthesized and tested against Candida parapsilosis. The results indicated that compounds with halogenated substituents exhibited enhanced antifungal activity compared to their non-halogenated counterparts .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Inhibition of Enzymatic Activity: The compound acts as a competitive inhibitor for specific enzymes such as LYP, which plays a crucial role in T cell receptor signaling .

- Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

- Disruption of Cell Membrane Integrity: Antimicrobial action is often attributed to the disruption of bacterial cell membranes leading to cell lysis.

Propiedades

IUPAC Name |

3,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMQQZWCUJLKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285263 | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-19-3 | |

| Record name | 3,5-Trimethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE7M65UKK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.